5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole dihydrobromide
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Overview
Description
5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole dihydrobromide is a heterocyclic compound with significant interest in the field of medicinal chemistry. It is known for its unique structure, which combines a pyrrole ring with a thiazole ring, making it a valuable scaffold for the development of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole dihydrobromide typically involves the cyclization of a diol precursor. One common method includes the reaction of a suitable diol with a thioamide under acidic conditions to form the desired heterocyclic structure . The reaction conditions often require a temperature range of 80-100°C and a reaction time of several hours to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that facilitate the cyclization process is also common to enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole dihydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form, altering its electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are often employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole dihydrobromide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole dihydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind effectively to these targets, inhibiting their activity and leading to various biological effects. The pathways involved often include the modulation of signal transduction processes and the inhibition of enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole hydrochloride
- 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives
- 2-Methyl-7-(4-nitrophenyl)-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyridine-4-one derivatives
Uniqueness
What sets 5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole dihydrobromide apart from similar compounds is its specific combination of a pyrrole and thiazole ring, which imparts unique electronic and steric properties. These properties make it particularly effective in binding to certain molecular targets, enhancing its potential as a pharmacological agent .
Properties
Molecular Formula |
C5H8Br2N2S |
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Molecular Weight |
288.01 g/mol |
IUPAC Name |
5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazole;dihydrobromide |
InChI |
InChI=1S/C5H6N2S.2BrH/c1-4-5(2-6-1)8-3-7-4;;/h3,6H,1-2H2;2*1H |
InChI Key |
KXCLRFYFZJUTAW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)SC=N2.Br.Br |
Origin of Product |
United States |
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